molecular formula C7H5NO3S B8090277 5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

Cat. No.: B8090277
M. Wt: 183.19 g/mol
InChI Key: WBLHZJOTBCBRCB-UHFFFAOYSA-N
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Description

5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic organic compound characterized by its sulfur and oxygen atoms within the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with chloroformate esters under specific conditions to form the oxazine ring.

Industrial Production Methods: In an industrial setting, the production of 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione typically involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups at the oxazine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the manufacturing process.

Mechanism of Action

The mechanism by which 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2H-Thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

  • 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

  • 5,6-dimethyl-1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione

Uniqueness: 5-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.

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Properties

IUPAC Name

5-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c1-3-2-12-5-4(3)6(9)11-7(10)8-5/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLHZJOTBCBRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium hydroxide (14.77 g, 0.26 mol) was dissolved in 500 mL water. To this solution was added ethyl 2-amino-4-methyl-thiophene-3-carboxylate (24.38 g, 0.13 mol). The solution was heated at 100° C. for 16 hours. The solution was then cooled to 0° C. and trichloromethyl chloroformate (23.8 mL, 0.20 mol) was added slowly. The solution was allowed to come to room temperature and further stirred for 5 hours. The precipitated solid was collected by vacuum filtration to yield 16.0 g (66%) of 5-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione. MP 220° C. 1H-NMR (DMSO-d6) δ 2.30 (d, J=1.2 Hz, 3H), 6.78 (d, J=1.2 Hz, 1H), 12.55 (b, 1H) ppm; EIMS m/z 184 (M+1).
Quantity
14.77 g
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reactant
Reaction Step One
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Quantity
500 mL
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solvent
Reaction Step One
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24.38 g
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reactant
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23.8 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate (5 g, 0.03 mol) in methanol (25 ml) and aq. 2M sodium hydroxide (20.24 ml, 0.04 mol) was heated under reflux for 4 h. After cooling the solvents were evaporated, the residue dissolved in water (30 ml) and a 20% solution of phosgene in toluene (24 ml, 0.05 mol) added dropwise with ice cooling. After a further 30 min the solid which had precipitated was filtered, washed with water then ether, and dried to give the title compound 2.93 g (59%). 1H NMR (d6-DMSO) δ 2.31 (3H, s), 6.78 (1H, s), 12.50 (1H, br. s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.24 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Yield
59%

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